N-pentyl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine
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Overview
Description
N-pentyl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine is a chemical compound known for its unique structure and properties. It belongs to the class of triazine derivatives, which are widely studied for their diverse applications in various fields such as agriculture, medicine, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-pentyl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine typically involves the reaction of trichloromethyl-substituted triazine with a pentylamine derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of large quantities, with additional steps for purification and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-pentyl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the trichloromethyl groups.
Substitution: The trichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-pentyl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-pentyl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine involves its interaction with molecular targets, such as enzymes and receptors. The trichloromethyl groups play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-pentyl-4,6-dichloro-1,3,5-triazin-2-amine
- N-pentyl-4,6-bis(dichloromethyl)-1,3,5-triazin-2-amine
- N-pentyl-4,6-bis(bromomethyl)-1,3,5-triazin-2-amine
Uniqueness
N-pentyl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine is unique due to the presence of trichloromethyl groups, which impart distinct chemical and physical properties. These properties make it particularly useful in applications requiring high reactivity and stability.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and mechanism of action
Properties
CAS No. |
24802-86-6 |
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Molecular Formula |
C10H12Cl6N4 |
Molecular Weight |
400.9 g/mol |
IUPAC Name |
N-pentyl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C10H12Cl6N4/c1-2-3-4-5-17-8-19-6(9(11,12)13)18-7(20-8)10(14,15)16/h2-5H2,1H3,(H,17,18,19,20) |
InChI Key |
QQYVWADKUVVSAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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